Primisulfuron-methyl

Catalog No.
S1539555
CAS No.
86209-51-0
M.F
C15H12F4N4O7S
M. Wt
468.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Primisulfuron-methyl

CAS Number

86209-51-0

Product Name

Primisulfuron-methyl

IUPAC Name

methyl 2-[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]benzoate

Molecular Formula

C15H12F4N4O7S

Molecular Weight

468.3 g/mol

InChI

InChI=1S/C15H12F4N4O7S/c1-28-11(24)7-4-2-3-5-8(7)31(26,27)23-15(25)22-14-20-9(29-12(16)17)6-10(21-14)30-13(18)19/h2-6,12-13H,1H3,(H2,20,21,22,23,25)

InChI Key

ZTYVMAQSHCZXLF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F

Solubility

7.05e-06 M
Solubility in acetone 35,000 mg/l, ethanol 1000 mg/l, toluene 570 mg/l, n-octanol 7.7 mg/l, n-hexane 1.5 mg/l (all measured at 25 °C)
Solubility in water: 3.3 (pH 5), 243 (pH 7), 5280 (pH 9) (all in mg/l)

Synonyms

Beacon(TM), Primisulfuron, Rifle(TM)

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F

Weed Control in Turfgrass

Analytical Reference Standard

Control of Annual Bluegrass in Cool-Season Grasses

Primisulfuron-methyl is a selective post-emergence herbicide belonging to the sulfonylurea class. Its chemical formula is C15H12F4N4O7SC_{15}H_{12}F_{4}N_{4}O_{7}S and it is primarily used for controlling grassy and broadleaf weeds in various crop and non-crop applications. The compound acts by inhibiting acetolactate synthase, an enzyme crucial for amino acid synthesis in plants, thereby disrupting their growth and development .

As mentioned earlier, primisulfuron-methyl inhibits acetolactate synthase (ALS) in susceptible plants. ALS is a key enzyme in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development []. By binding to the ALS enzyme, primisulfuron-methyl disrupts this vital process, leading to stunted growth and ultimately death of targeted weeds [].

The synthesis of primisulfuron-methyl involves several key reactions. It can be produced by reacting 2-sulfamoylchloride benzoic acid with 2-amino-4,6-difluoromethoxypyrimidine. This reaction typically occurs under specific conditions involving solvents and catalysts to enhance yield and purity .

Primisulfuron-methyl is also subject to hydrolysis and photolysis. Hydrolysis rates are influenced by pH, with the compound being more persistent in neutral or weakly basic solutions compared to acidic environments. Photolysis can lead to the formation of degradation products such as methylbenzoate and difluoromethoxy pyrimidinylurea, which are further mineralized by certain fungi .

Primisulfuron-methyl exhibits selective herbicidal activity, effectively targeting specific weed species while minimizing harm to crops. It is particularly effective against annual grasses and some broadleaf weeds. The mode of action involves the inhibition of acetolactate synthase, leading to a halt in the synthesis of essential amino acids like valine and leucine, ultimately causing plant death .

The synthesis methods for primisulfuron-methyl include:

  • Reagent Reaction: Utilizing fluorosulfuryl ethanoyl difluoride as a fluorinating agent alongside nitrogen-containing heterocyclic compounds.
  • Temperature Control: The reaction typically occurs at temperatures ranging from 20°C to 80°C for a duration of 2 to 4 hours.
  • Purification Steps: After the initial reaction, the product undergoes filtration, solvent evaporation, and washing with acid or alkali solutions to obtain a pure form of primisulfuron-methyl .

Primisulfuron-methyl is widely utilized in agriculture for:

  • Weed Control: Effective against a variety of grassy and broadleaf weeds.
  • Crop Protection: Commonly used in crops like corn and soybeans.
  • Non-Crop Areas: Applied in non-crop settings such as roadsides and industrial sites .

It is available in various formulations including wettable powders and water-dispersible granules.

Several compounds share structural or functional similarities with primisulfuron-methyl. Here are some notable examples:

Compound NameChemical ClassUnique Features
Metsulfuron-methylSulfonylureaSimilar mode of action but broader weed spectrum
ChlorsulfuronSulfonylureaMore effective on certain perennial weeds
ProsulfuronSulfonylureaUsed primarily in rice cultivation

Uniqueness of Primisulfuron-Methyl:

  • Primisulfuron-methyl is particularly noted for its selectivity towards specific weed types while maintaining low toxicity levels in non-target species.
  • Its unique degradation pathways through microbial action also distinguish it from other sulfonylureas, which may not degrade as readily under similar conditions .

Color/Form

Colorless crystals
Fine white powde

XLogP3

3.6

Density

1.61 @ 20 °C

LogP

log Kow = 0.06 @ 25 °C, unstated pH

Melting Point

196.0 °C
194.8-197.4 °C (decomposition)

UNII

3TN6B6S8JP

Vapor Pressure

5X10-3 mPa (<3.75X10-8 mm Hg) @ 25 °C

Other CAS

86209-51-0

Wikipedia

Primisulfuron-methyl

Methods of Manufacturing

Primisulfuron-methyl is produced by reaction of 2-sulfamoylchloride benzoic acid with 2-amino-4,6-difluoromethoxypyrimidine.
Prepn: W. Meyer et al, EP 84020; W. Meyer et al, US 4478635 (1983, 1984 both to Ciba-Geigy).

Stability Shelf Life

Compatible in tank mixtures with atrazine, bromoxynil, cyanazine, dicamba & 2,4-D.

Dates

Modify: 2023-08-15

Explore Compound Types